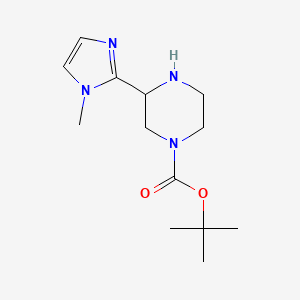

3-(1-méthyl-1H-imidazol-2-yl)pipérazine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

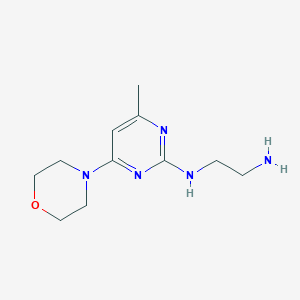

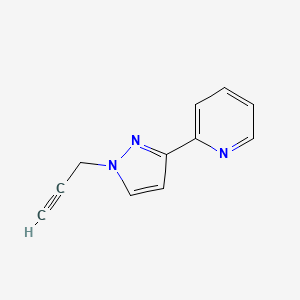

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.34 g/mol. The purity is usually 95%.

The exact mass of the compound tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potentiel thérapeutique

Les composés contenant de l'imidazole possèdent une large gamme de propriétés chimiques et biologiques, ce qui en fait des synthons importants dans le développement de nouveaux médicaments . Ils présentent diverses activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Synthèse de molécules bioactives

Les dérivés de la pipérazine, tels que le 3-(1-méthyl-1H-imidazol-2-yl)pipérazine-1-carboxylate de tert-butyle, peuvent être utilisés pour synthétiser des intermédiaires de pipérazine monosubstitués de nombreuses molécules bioactives . Ces intermédiaires peuvent ensuite être utilisés pour créer une variété de substances médicamenteuses.

Synthèse de nouveaux composés organiques

La pipérazine et ses dérivés servent de blocs de construction/intermédiaires utiles dans la synthèse de plusieurs nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones .

Expériences de biologie chimique

Le BTTES, un ligand de nouvelle génération, soluble dans l'eau, pour la cycloaddition azide-alcyne catalysée par le cuivre (I) (CuAAC) qui accélère les vitesses de réaction et supprime la cytotoxicité cellulaire, est une avancée par rapport au TBTA insoluble dans l'eau et est souhaitable pour la bioconjugaison dans diverses expériences de biologie chimique .

Synthèse régiosélective d'imidazoles substitués

Les récents progrès dans la synthèse régiosélective d'imidazoles substitués ont été mis en évidence. Ces hétérocycles sont des composants clés de molécules fonctionnelles qui sont utilisées dans une variété d'applications quotidiennes .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be handled in a well-ventilated place and that it should be stored at room temperature .

Analyse Biochimique

Biochemical Properties

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, the imidazole moiety can coordinate with metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, the piperazine ring can interact with receptors and transporters, modulating their function. These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and coordination bonds .

Cellular Effects

The effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating metabolic enzymes. These effects collectively contribute to changes in cell function, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate exerts its effects through several mechanisms. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, the piperazine ring can interact with receptor proteins, altering their conformation and function. These interactions can lead to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate vary with dosage in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage, inflammation, and disruption of normal metabolic processes .

Metabolic Pathways

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical activities. The compound can also interact with cofactors, influencing metabolic flux and altering the levels of key metabolites. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is determined by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can influence its activity and function, as interactions with specific biomolecules in these compartments can modulate its effects on cellular processes .

Propriétés

IUPAC Name |

tert-butyl 3-(1-methylimidazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-14-10(9-17)11-15-5-7-16(11)4/h5,7,10,14H,6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYZRQSWXCLPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702031-71-7 | |

| Record name | tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

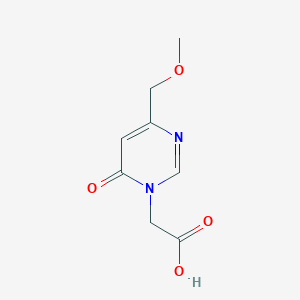

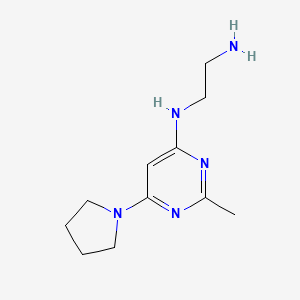

![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)